molecular formula C14H10Cl2O3 B13803053 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid CAS No. 57226-04-7

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid

Katalognummer: B13803053
CAS-Nummer: 57226-04-7
Molekulargewicht: 297.1 g/mol
InChI-Schlüssel: WLCNOYUMWOYEAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. These compounds are often used in various chemical and industrial applications due to their unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid typically involves the reaction of 4-chlorophenol with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A related compound with similar chemical properties but lacking the additional chlorophenyl group.

    2-(4-Bromophenoxy)-2-(4-bromophenyl)acetic acid:

Uniqueness

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid is unique due to the presence of two chlorinated phenyl groups, which confer specific chemical and physical properties. These properties may enhance its reactivity and make it suitable for particular applications in research and industry.

Eigenschaften

CAS-Nummer

57226-04-7

Molekularformel

C14H10Cl2O3

Molekulargewicht

297.1 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid

InChI

InChI=1S/C14H10Cl2O3/c15-10-3-1-9(2-4-10)13(14(17)18)19-12-7-5-11(16)6-8-12/h1-8,13H,(H,17,18)

InChI-Schlüssel

WLCNOYUMWOYEAY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C(=O)O)OC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.